Binds to the polyamine modulatory site of the NMDA receptor and has been described as an agonist based on its ability to enhance the binding of [3H]-MK801. Activates autophagy.
Spermidine trihydrochloride
CAS No.: 334-50-9
Cat. No.: VC0004287
Molecular Formula: C7H22Cl3N3
Molecular Weight: 254.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 334-50-9 |
---|---|
Molecular Formula | C7H22Cl3N3 |
Molecular Weight | 254.6 g/mol |
IUPAC Name | N'-(3-aminopropyl)butane-1,4-diamine;trihydrochloride |
Standard InChI | InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H |
Standard InChI Key | LCNBIHVSOPXFMR-UHFFFAOYSA-N |
SMILES | C(CCNCCCN)CN.Cl.Cl.Cl |
Canonical SMILES | C(CCNCCCN)CN.Cl.Cl.Cl |
Chemical and Physical Properties of Spermidine Trihydrochloride
Molecular Structure and Stability
Spermidine trihydrochloride consists of a linear triamine backbone (N-(3-aminopropyl)-1,4-butanediamine) bound to three hydrochloric acid molecules. The compound’s molecular weight is 254.624 g/mol, with a refractive index of 1.479 (Lit.) and a CAS registry number of 334-50-9 . Its crystalline format requires storage at 4°C in desiccated conditions to prevent hygroscopic degradation .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₉N₃ · 3HCl | |
Melting Point | 250–254°C (decomposes) | |
Solubility | >50 mg/mL in H₂O | |
Purity | ≥99% | |
Stability | Degrades upon autoclaving |
The compound’s stability profile necessitates sterile filtration rather than autoclaving for solution preparation, as thermal decomposition generates reactive byproducts .
Industrial Synthesis and Quality Control
Commercial production involves the hydrochlorination of spermidine free base, followed by crystallization. MP Biomedicals and GoldBio verify purity through high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring batch-to-batch consistency . Regulatory documentation includes Safety Data Sheets (SDS) detailing hazard statements H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .
Biochemical Mechanisms and Experimental Applications
DNA Binding and Protein Purification
Spermidine trihydrochloride’s primary role in molecular biology stems from its capacity to precipitate DNA through charge neutralization. At concentrations exceeding 5 mM, it counteracts the negative charge of DNA phosphate groups, enabling the purification of DNA-binding proteins such as transcription factors . This property is exploited in T4 polynucleotide kinase assays, where spermidine enhances enzymatic activity by 40–60% compared to phosphate buffers alone .
Plant Physiology and Somatic Embryogenesis
As a plant growth regulator, spermidine trihydrochloride induces somatic embryogenesis in Arabidopsis thaliana at 10–50 μM concentrations. It upregulates LEAFY COTYLEDON genes while suppressing abscisic acid signaling, leading to a 3.5-fold increase in embryogenic callus formation . Field trials in Oryza sativa show a 12–18% improvement in drought tolerance through stomatal closure modulation .
Pharmacokinetics and Metabolic Fate
Absorption and Presystemic Metabolism
A 2023 randomized crossover trial (n=12) revealed that oral spermidine trihydrochloride (15 mg/day) undergoes extensive presystemic conversion to spermine . Plasma spermidine levels remained unchanged post-supplementation (baseline: 152.0 nmol/L vs. post-intervention: 155.4 nmol/L, p=0.67), while spermine concentrations increased by 34% (p<0.01) . Salivary polyamines showed no significant fluctuations, indicating limited mucosal uptake .
Table 2: Pharmacokinetic Parameters (15 mg Oral Dose)
Parameter | Spermidine | Spermine | Putrescine |
---|---|---|---|
Cₘₐₓ (nmol/L) | 158.2 ± 21 | 289.4 ± 34 | 45.1 ± 7 |
Tₘₐₓ (h) | 2.1 ± 0.3 | 4.8 ± 0.6 | 1.9 ± 0.2 |
AUC₀–₁₂ (nmol·h/L) | 1894 ± 212 | 3472 ± 401 | 540 ± 89 |
Data from ; values expressed as mean ± SEM
Autophagy Induction and Viral Inhibition
Despite limited systemic availability, spermidine trihydrochloride’s metabolite spermine activates autophagy via EP300 acetyltransferase inhibition. In SARS-CoV-2-infected Vero cells, 333 μM spermidine reduces viral replication by 85% through restoration of autophagic flux . Pretreatment models show a 70% reduction in viral load, correlating with increased LC3-II/LC3-I ratios (p<0.001) .
Clinical and Epidemiological Correlations
Stroke Risk Association
A 2022 nested case-control study (221 stroke cases vs. 442 controls) identified serum spermidine ≥205.9 nmol/L as an independent stroke predictor (HR 5.02, 95% CI 1.58–16.02) . Mechanistic analyses suggest prothrombotic effects via platelet polyamine uptake, increasing ADP-induced aggregation by 22% (p=0.03) .
Table 3: Stroke Risk by Spermidine Tertiles
Tertile | Range (nmol/L) | Adjusted HR | 95% CI |
---|---|---|---|
T1 | <136.9 | 1.00 | Reference |
T2 | 136.9–205.8 | 2.17 | 0.98–4.81 |
T3 | ≥205.9 | 5.02 | 1.58–16.02 |
Age-Related Disease Interventions
Although spermidine trihydrochloride supplementation increases spermine levels, its efficacy as a caloric restriction mimetic remains unproven. NMR metabolomics detected no significant changes in β-hydroxybutyrate (p=0.12) or branched-chain amino acids (p=0.45) after 5-day supplementation .
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